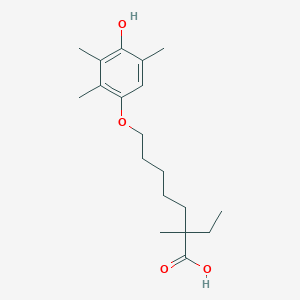
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid is a complex organic compound with the molecular formula C19H30O4. This compound is characterized by its unique structure, which includes a heptanoic acid backbone substituted with various functional groups, including a hydroxy group and multiple methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the alkylation of a heptanoic acid derivative with an appropriate alkyl halide, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The hydroxy group can be introduced via selective oxidation of a precursor compound. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-7-(4-hydroxyphenoxy)-2-methylheptanoic acid
- 2-Ethyl-7-(4-methoxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid
- 2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-ethylheptanoic acid
Uniqueness
2-Ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of multiple methyl groups on the phenoxy ring enhances its hydrophobicity, while the hydroxy group provides a site for hydrogen bonding. These features make it a valuable compound for various research applications .
Propiedades
Número CAS |
112109-71-4 |
|---|---|
Fórmula molecular |
C19H30O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-ethyl-7-(4-hydroxy-2,3,5-trimethylphenoxy)-2-methylheptanoic acid |
InChI |
InChI=1S/C19H30O4/c1-6-19(5,18(21)22)10-8-7-9-11-23-16-12-13(2)17(20)15(4)14(16)3/h12,20H,6-11H2,1-5H3,(H,21,22) |
Clave InChI |
XKBHDMMBULKESS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCCCCOC1=C(C(=C(C(=C1)C)O)C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

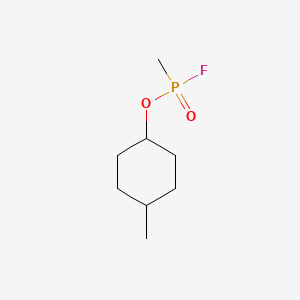
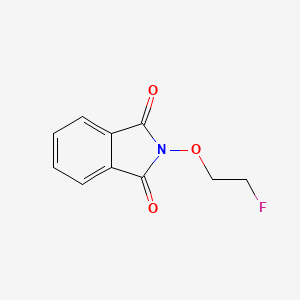
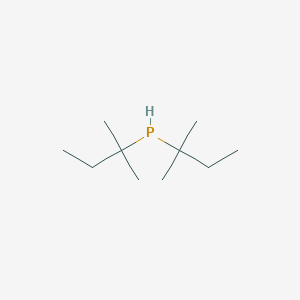

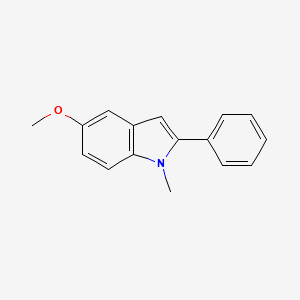

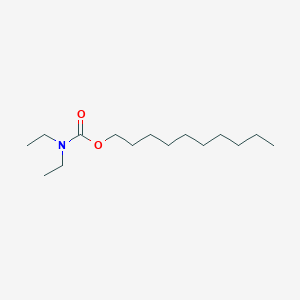
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)

